
(Butyltellanyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butyltellanyl)(trimethyl)silane is an organosilicon compound with the molecular formula C7H18SiTe. It is a unique compound that combines the properties of silicon and tellurium, making it an interesting subject for research in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butyltellanyl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with butyltellurium compounds under controlled conditions. One common method is the reaction of trimethylsilyl chloride with butyltellurium hydride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Butyltellanyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and silicon oxides.
Reduction: It can be reduced to form tellurium and silicon hydrides.
Substitution: The tellurium and silicon atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions. These reactions often require the presence of a catalyst and are carried out at controlled temperatures.
Major Products Formed
Oxidation: Tellurium dioxide and silicon dioxide.
Reduction: Tellurium and silicon hydrides.
Substitution: Various organotellurium and organosilicon compounds depending on the substituents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Butyltellanyl)(trimethyl)silane is used as a precursor for the synthesis of other organotellurium and organosilicon compounds. It is also used in the study of reaction mechanisms involving silicon and tellurium.
Biology
Medicine
Research is ongoing to explore the potential medicinal applications of this compound, including its use as a therapeutic agent or as a component in drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and coatings. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (Butyltellanyl)(trimethyl)silane involves the interaction of its silicon and tellurium atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, while the tellurium atom can participate in redox reactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH. It is used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups. It is used as a reducing agent in organic synthesis.
Butyltellurium Hydride: A tellurium-containing compound used as a precursor for the synthesis of other organotellurium compounds.
Uniqueness
(Butyltellanyl)(trimethyl)silane is unique due to the presence of both silicon and tellurium atoms in its structure This combination imparts distinct chemical and physical properties that are not observed in compounds containing only silicon or tellurium
Propriétés
Numéro CAS |
175660-78-3 |
|---|---|
Formule moléculaire |
C7H18SiTe |
Poids moléculaire |
257.9 g/mol |
Nom IUPAC |
butyltellanyl(trimethyl)silane |
InChI |
InChI=1S/C7H18SiTe/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3 |
Clé InChI |
BZXZIVLTGBGWIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te][Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



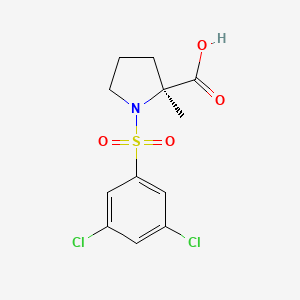
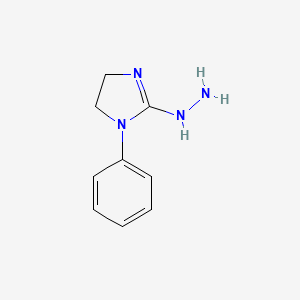
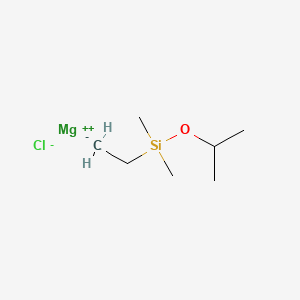


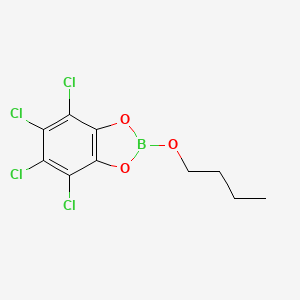
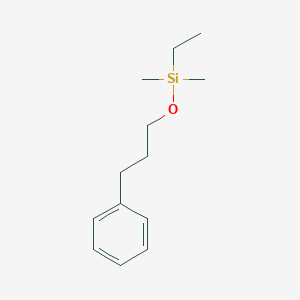
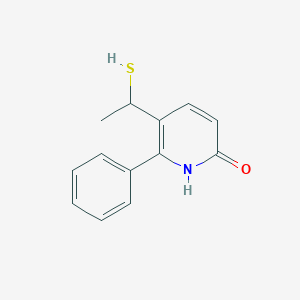
![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)
![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
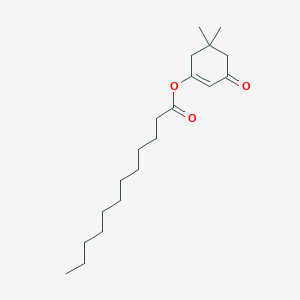

![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)
